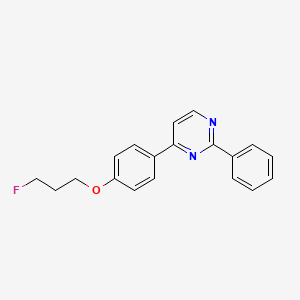![molecular formula C19H17ClN2O2S2 B2636804 1-[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline CAS No. 380451-24-1](/img/structure/B2636804.png)
1-[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It contains a tetrahydroquinoline ring, a thiazole ring, and a benzenesulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atomic constituents and the bonds between them. The tetrahydroquinoline and thiazole rings, along with the benzenesulfonyl group, would contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the thiazole ring and the benzenesulfonyl group could potentially make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antituberculosis and Cytotoxicity Studies
A study by Selvam Chitra et al. (2011) focused on the synthesis of 3-heteroarylthioquinoline derivatives, demonstrating in vitro activity against Mycobacterium tuberculosis and negligible cytotoxic effects on mouse fibroblasts NIH 3T3. This research highlights the potential of similar tetrahydroquinoline derivatives in developing antituberculosis agents with low cytotoxicity (Selvam Chitra et al., 2011).
Antioxidant Additives for Lubricating Oils
Research by O. M. Habib et al. (2014) on quinazolone derivatives evaluated these compounds as antioxidant and corrosion inhibitors for lubricating oils, indicating the utility of related chemical structures in improving the performance and longevity of industrial materials (O. M. Habib et al., 2014).
Anticancer and Anti-HIV Evaluation
A study by E. Pomarnacka and A. Kornicka (2001) synthesized 2-mercaptobenzenesulfonamide derivatives, testing them for in vitro anticancer and anti-HIV activities. The findings demonstrate the potential therapeutic applications of tetrahydroquinoline derivatives and related compounds in cancer and HIV treatment (E. Pomarnacka & A. Kornicka, 2001).
Antimicrobial Activity
Research by N. Desai et al. (2013) on quinoline-2-pyrazoline-based thiazolinone derivatives as potential antimicrobial agents showed significant in vitro antimicrobial potency. This suggests the relevance of tetrahydroquinoline derivatives in developing new antimicrobial drugs (N. Desai et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-13-8-10-15(11-9-13)26(23,24)18-17(20)25-19(21-18)22-12-4-6-14-5-2-3-7-16(14)22/h2-3,5,7-11H,4,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAKTHNTXWPLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3CCCC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methoxybenzyl)-3-[methyl(phenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2636721.png)
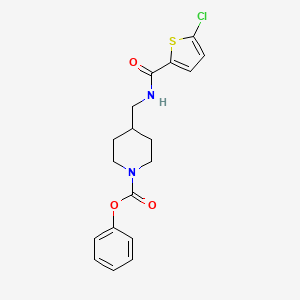
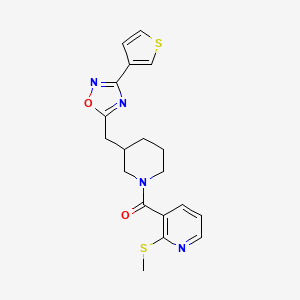
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)
![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)

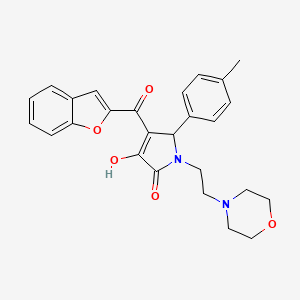
![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)

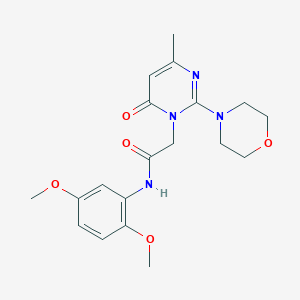
![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

